molecular formula C8H13ClN2 B8021670 8-Azabicyclo[3.2.1]octane-3-carbonitrile hydrochloride

8-Azabicyclo[3.2.1]octane-3-carbonitrile hydrochloride

Cat. No.: B8021670
M. Wt: 172.65 g/mol
InChI Key: KJBZNGALZBMOCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Azabicyclo[3.2.1]octane-3-carbonitrile hydrochloride is a chemical compound with a bicyclic structure. It is a derivative of the tropane alkaloid family, which is known for its wide array of biological activities. This compound is often used as an intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Azabicyclo[3.2.1]octane-3-carbonitrile hydrochloride typically involves enantioselective construction methods. One common approach is the asymmetric 1,3-dipolar cycloaddition of cyclic azomethine ylides using a dual catalytic system . This method allows for the creation of the bicyclic structure with high diastereo- and enantioselectivities.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods can vary, but they generally involve the use of advanced catalytic systems and controlled reaction environments to maintain the integrity of the bicyclic structure .

Chemical Reactions Analysis

Types of Reactions

8-Azabicyclo[3.2.1]octane-3-carbonitrile hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be used to introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can be used to remove oxygen-containing functional groups or to reduce double bonds.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like tempo oxoammonium tetrafluoroborate for oxidation, and reducing agents like hydrogen gas or metal hydrides for reduction . Substitution reactions often involve the use of nucleophiles or electrophiles under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can produce ketones or alcohols, while reduction reactions can yield alkanes or amines .

Scientific Research Applications

8-Azabicyclo[3.2.1]octane-3-carbonitrile hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It serves as a building block for the synthesis of biologically active compounds.

    Medicine: It is used in the development of pharmaceuticals, particularly those targeting the central nervous system.

    Industry: It is employed in the production of agrochemicals and dyestuffs

Mechanism of Action

The mechanism of action of 8-Azabicyclo[3.2.1]octane-3-carbonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The bicyclic structure allows it to fit into enzyme active sites or receptor binding sites, thereby modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

  • 8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride
  • 3-Oxa-8-azabicyclo[3.2.1]octane hydrochloride

Uniqueness

8-Azabicyclo[3.2.1]octane-3-carbonitrile hydrochloride is unique due to its specific bicyclic structure and the presence of a nitrile group. This combination allows it to participate in a wide range of chemical reactions and to serve as a versatile intermediate in organic synthesis .

Properties

IUPAC Name

8-azabicyclo[3.2.1]octane-3-carbonitrile;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2.ClH/c9-5-6-3-7-1-2-8(4-6)10-7;/h6-8,10H,1-4H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJBZNGALZBMOCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2)C#N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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